cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Descripción general

Descripción

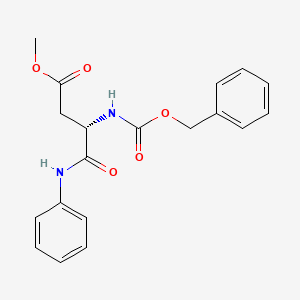

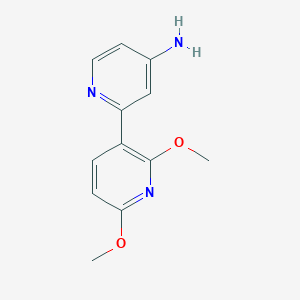

“Cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 732253-20-2 and a molecular weight of 246.31 . The IUPAC name for this compound is (1R,3S)-3-(3,4-dimethylbenzoyl)cyclopentanecarboxylic acid .

Molecular Structure Analysis

The InChI code for “cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is 1S/C15H18O3/c1-9-3-4-11(7-10(9)2)14(16)12-5-6-13(8-12)15(17)18/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 . This code provides a specific representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Analytical Method Development

A significant area of research involving cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid and its analogs focuses on the development of analytical methods for detecting pyrethroid metabolites in biological samples. These compounds, including various cyclopropane-1-carboxylic acids, are major metabolites of synthetic pyrethroids, a class of insecticides. Researchers have developed methods using solid-phase extraction followed by gas chromatography-tandem mass spectrometry for quantifying these metabolites in human urine. Such methods are critical for monitoring exposure to synthetic pyrethroids among populations, particularly pest control operators and non-occupationally exposed subjects (Arrebola et al., 1999), (Baker et al., 2004).

Catalysis and Synthetic Chemistry

Research in catalysis and synthetic chemistry has explored the use of related cyclopentane and cyclopropane derivatives in facilitating chemical reactions. For instance, the palladium–tetraphosphine system, involving cyclopentane derivatives, has been utilized to catalyze the cross-coupling of aryl bromides with arylboronic acids, showcasing its potential in synthesizing complex organic molecules with high efficiency (Feuerstein et al., 2001).

Environmental and Toxicological Studies

Further investigations have extended into the environmental and toxicological domains, where methods for detecting pyrethroid metabolites serve to assess human exposure to these chemicals. High-performance liquid chromatography-tandem mass spectrometry techniques have been advanced for this purpose, enabling the detection of metabolites in urine samples. Such research is foundational for understanding the impact of environmental chemicals on human health and guiding regulatory policies (Klimowska & Wielgomas, 2018), (Leng & Gries, 2005).

Biomedical Research

In biomedical research, novel Pt(II) and Pd(II) complexes with pyrazole-containing ligands have been evaluated for their potential as anticancer agents. Studies involving cis-configured compounds and their interactions with biological targets, including DNA and enzymes, underscore the ongoing interest in leveraging cyclopentane and cyclopropane derivatives for therapeutic purposes. Such research highlights the multifaceted applications of these compounds, from catalysis and synthetic chemistry to environmental health and pharmacology (Budzisz et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,3S)-3-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-3-4-11(7-10(9)2)14(16)12-5-6-13(8-12)15(17)18/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAPPOMPFRZHTN-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanone](/img/structure/B1647924.png)

![N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide](/img/structure/B1647940.png)

![{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine](/img/structure/B1647945.png)